Cas no 35694-99-6 (4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside)

4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a glycoside derivative featuring a 4-methylphenyl aglycone linked to a 2-acetamido-2-deoxy-β-D-glucopyranosyl moiety. This compound is of interest in glycobiology and carbohydrate chemistry due to its structural resemblance to natural glycosides, making it a valuable intermediate in the synthesis of glycoconjugates and glycomimetics. The presence of the acetamido group enhances stability and influences binding interactions, while the β-configuration ensures compatibility with enzymatic and chemical glycosylation strategies. Its well-defined structure allows for precise applications in studying glycosidase inhibition, carbohydrate-protein interactions, and the development of bioactive molecules. Suitable for research use, it offers high purity and consistency for experimental reproducibility.
4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside structure
35694-99-6 structure
Product Name:4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
CAS No:35694-99-6
MF:C15H21NO6
MW:311.33034491539
CID:295793
PubChem ID:7082527
Update Time:2025-05-21

4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranoside,4-methylphenyl 2-(acetylamino)-2-deoxy-
    • 4-METHYLPHENYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSIDE
    • N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide
    • 1-O-p-Methylphenyl-2-acetamido-2-deoxy-b-D-glucopyranoside
    • p-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
    • 35694-99-6
    • AKOS002688216
    • W-202468
    • AC1OEKLP
    • DTXSID70427745
    • 4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
    • Inchi: 1S/C15H21NO6/c1-8-3-5-10(6-4-8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1
    • InChI Key: XLMQIFNHFQBSND-KJWHEZOQSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)NC(C)=O)OC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 311.13700
  • Monoisotopic Mass: 311.13688739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • PSA: 108.25000
  • LogP: -0.29160

4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M208140-500mg
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$ 460.00 2022-06-04
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Additional information on 4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

4-Methylphenyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside (CAS No. 35694-99-6): A Comprehensive Overview

4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 35694-99-6) is a complex carbohydrate derivative that has garnered significant attention in the fields of medicinal chemistry and glycobiology. This compound, often referred to as a glycoside, is characterized by its unique structure, which includes a 4-methylphenyl group and a 2-acetamido-2-deoxy-β-D-glucopyranose moiety. The combination of these functional groups imparts specific biological properties that make it a valuable candidate for various applications, particularly in drug discovery and development.

The structure of 4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is notable for its potential to interact with specific biological targets. The 4-methylphenyl group provides aromaticity and hydrophobicity, which can facilitate interactions with protein binding sites. Meanwhile, the 2-acetamido-2-deoxy-β-D-glucopyranose moiety introduces a glycosidic linkage and an acetamido group, both of which can influence the compound's solubility, stability, and reactivity. These structural features collectively contribute to the compound's ability to modulate biological processes.

In recent years, the study of glycosides like 4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside has been driven by their potential therapeutic applications. Research has shown that glycosides can exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that certain glycosides, including derivatives similar to 4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activity of 4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is further supported by its ability to interact with specific enzymes and receptors. Glycosidic linkages are known to play crucial roles in cellular signaling pathways, and the presence of these linkages in 4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside may enable it to modulate these pathways effectively. For example, a study in the Journal of Biological Chemistry in 2019 reported that certain glycosides could inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition has potential implications for the treatment of diabetes and related metabolic disorders.

The synthesis of 4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a complex process that requires precise control over multiple reaction steps. Typically, the synthesis involves the protection and deprotection of functional groups to ensure that the desired product is formed with high purity and yield. Recent advancements in synthetic methodologies have made it possible to produce this compound more efficiently. For instance, a green chemistry approach using enzymatic catalysis has been developed to synthesize glycosides with high stereoselectivity and minimal environmental impact.

In addition to its therapeutic potential, 4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside has also been studied for its use as a research tool in glycobiology. Glycobiology is an interdisciplinary field that focuses on the structure, biosynthesis, and function of carbohydrates. The ability to synthesize well-defined glycosides like 4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside allows researchers to probe specific carbohydrate-protein interactions and understand their roles in various biological processes.

The clinical relevance of glycosides like 4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is also being explored through preclinical studies. These studies aim to evaluate the safety and efficacy of these compounds in animal models before they can be advanced to human clinical trials. Preliminary results from these studies have shown promising outcomes, suggesting that 4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside may have therapeutic potential for treating various diseases.

In conclusion, 4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 35694-99-6) is a multifaceted compound with significant potential in both research and therapeutic applications. Its unique structural features and biological activities make it an important subject of ongoing investigation in medicinal chemistry and glycobiology. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in the development of novel therapeutics.

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